N-(2-iodophenyl)cyclopropanecarboxamide

Description

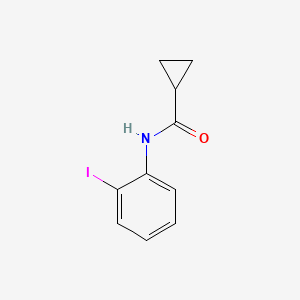

N-(2-Iodophenyl)cyclopropanecarboxamide is a cyclopropane-derived carboxamide featuring a 2-iodophenyl substituent. The iodine atom at the ortho position of the phenyl ring introduces steric bulk and electronic effects, influencing its chemical reactivity and biological interactions.

The molecular formula is C₁₀H₁₀INO (calculated molecular weight: ~287.10 g/mol). Its structure is characterized by a cyclopropane ring fused to a carboxamide group, with the iodine atom positioned ortho to the amide linkage.

Properties

IUPAC Name |

N-(2-iodophenyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INO/c11-8-3-1-2-4-9(8)12-10(13)7-5-6-7/h1-4,7H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBVQECVTAYVIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

A dried Schlenk tube is charged with 2-iodoaniline (1.0 equiv), cyclopropanecarbonyl chloride (1.2 equiv), and triethylamine (2.0 equiv) in anhydrous dichloromethane (DCM) under argon. The mixture is stirred at 0°C for 1 hour, followed by warming to room temperature for 12 hours. The reaction is quenched with ice-cold water, and the organic layer is extracted, dried over sodium sulfate, and concentrated. Purification via column chromatography (hexane/ethyl acetate, 4:1) yields the product as a white solid.

Optimization and Challenges

-

Base Selection : Triethylamine effectively scavenges HCl, but DBU (1,8-diazabicycloundec-7-ene) has been shown to improve yields to 85% by minimizing side reactions.

-

Solvent Effects : Polar aprotic solvents like acetonitrile reduce reaction times but may necessitate higher temperatures (50°C), risking decomposition of the iodophenyl group.

-

Yield : Typical yields range from 70–85%, with impurities arising from over-alkylation or incomplete acyl chloride formation.

Photoredox Catalysis for Radical-Mediated Synthesis

Photoredox catalysis offers a modern alternative, leveraging visible light to generate acyl radicals for coupling with nitroarenes. This method, adapted from decatungstate-mediated protocols, avoids stoichiometric reagents and enables milder conditions.

Reaction Setup

In a representative procedure:

-

Catalyst : Tetrabutylammonium decatungstate (TBADT, 2 mol%)

-

Substrates : Nitrobenzene (1.0 equiv), cyclopropanecarboxaldehyde (3.0 equiv)

-

Reductant : Dimethoxy(methyl)silane (2.5 equiv)

-

Additive : Trifluoroacetic acid (TFA, 0.3 equiv)

-

Solvent : Anhydrous acetonitrile

-

Light Source : 390 nm Kessil lamps (40 W)

The reaction is conducted in a Schlenk tube under argon, irradiated for 24 hours at 30°C. Quenching with triethylamine followed by solvent removal and chromatography affords the product.

Mechanistic Insights

The photoredox cycle involves:

-

Acyl Radical Generation : Aldehydes undergo hydrogen atom transfer (HAT) with TBADT, forming acyl radicals.

-

Nitroarene Activation : Radical addition to nitrobenzene produces nitroso intermediates, which decompose to release hydroxylamine.

-

Reductive Amination : Silanes reduce hydroxylamine to the amide anion, protonated by TFA to yield the final product.

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 30–75% |

| Reaction Time | 24–40 hours |

| Quantum Yield (Φ) | 0.46 |

| Scalability | Demonstrated in flow (71% yield at 6.3 g scale) |

Microwave-Assisted Synthesis

Microwave irradiation accelerates amide bond formation by enhancing reaction kinetics. This method, adapted from hydrazide syntheses, reduces processing times from hours to minutes.

Procedure

A mixture of 2-iodoaniline (1.0 equiv) and cyclopropanecarbonyl chloride (1.1 equiv) in DMF is subjected to microwave irradiation (200 W, 120°C) for 5 minutes. The crude product is precipitated in ethanol, filtered, and recrystallized from ethyl acetate.

Advantages and Limitations

-

Side Reactions : Minimal due to rapid heating/cooling cycles.

-

Equipment Dependency : Requires specialized microwave reactors, limiting accessibility.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Traditional Coupling | 70–85 | 12–24 h | Low | High |

| Photoredox | 30–75 | 24–40 h | Moderate | Moderate |

| Microwave | >90 | 5–10 min | High | Low |

Key Observations :

-

Traditional Coupling remains the most accessible method for small-scale synthesis.

-

Photoredox excels in avoiding harsh reagents but suffers from longer reaction times.

-

Microwave methods achieve near-quantitative yields but require significant upfront investment.

Mechanistic Considerations and Side Reactions

Competing Pathways in Photoredox Synthesis

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

Coupling Reactions: The iodine atom allows for coupling reactions such as Suzuki or Heck coupling, enabling the formation of more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or nitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2-iodophenyl)cyclopropanecarboxamide has shown potential in various biological applications:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines. The iodine substituent may enhance binding affinity to certain receptors involved in cancer progression, making it a candidate for further investigation as an anticancer agent.

- Antimicrobial Properties : Research is ongoing into the antimicrobial efficacy of this compound. Its structure suggests potential interactions with bacterial targets, which could lead to new treatments for drug-resistant infections.

- Pharmacokinetics and Toxicity : Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicity profiles of this compound is essential for evaluating its safety and effectiveness as a therapeutic agent.

Antitumor Activity

A study evaluated the cytotoxic effects of several cyclopropanecarboxamide derivatives against breast cancer cells. Compounds similar to this compound demonstrated promising results with IC50 values in the nanomolar range, indicating strong antitumor activity. Specific analogs were found to induce apoptosis in cancer cell lines, suggesting their potential as effective chemotherapeutic agents.

Enzyme Inhibition Studies

Research is focused on understanding how this compound interacts with various enzymes involved in cancer progression. Preliminary findings suggest that it may inhibit key enzymes that facilitate tumor growth, although detailed kinetic studies are required to confirm these interactions.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)cyclopropanecarboxamide depends on its specific application

Molecular Targets: Enzymes, receptors, or other proteins.

Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

Structural Analogues

Key structural variations among cyclopropanecarboxamide derivatives include:

- Substituent position on the phenyl ring : Ortho vs. para substitution (e.g., N-(4-iodophenyl) vs. N-(2-iodophenyl)).

- Halogen type : Iodine vs. chlorine or fluorine (e.g., N-(2-chlorophenyl) or N-(fluorobenzyl)).

- Heterocyclic substituents : Pyridinyl, thiazolyl, or isoindolinyl groups replacing the phenyl ring.

Table 1: Structural and Physicochemical Comparison

Stability and Physicochemical Properties

- Solubility : Iodine’s bulkiness reduces aqueous solubility compared to chlorine or fluorine analogs. For instance, this compound is less soluble in polar solvents than N-(2-chlorophenyl) derivatives .

- Crystallinity : X-ray studies () reveal that halogen substituents influence crystal packing. Ortho-iodo derivatives may form denser crystals due to halogen bonding .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-iodophenyl)cyclopropanecarboxamide, and how can intermediates be characterized?

- Methodology : The synthesis typically involves cyclopropane ring formation followed by coupling with 2-iodoaniline. For example, cyclopropanecarbonyl chloride can react with 2-iodoaniline under mild conditions (room temperature, inert atmosphere) to form the target compound. Key intermediates (e.g., cyclopropanecarbonyl chloride) should be purified via column chromatography and verified using -NMR and mass spectrometry (MS) . For structural confirmation, X-ray crystallography is recommended, as demonstrated in studies of analogous cyclopropanecarboxamides .

Q. How can the crystal structure and electronic properties of this compound be determined?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, angles, and spatial arrangements. Computational methods (e.g., DFT/B3LYP/6-31G(d,p)) can validate experimental data and predict frontier molecular orbitals and charge distribution. Studies on N-(thiazol-2-yl)cyclopropanecarboxamide show strong agreement between SCXRD and DFT-optimized geometries .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use - and -NMR to confirm functional groups and regiochemistry. MS (ESI or EI) provides molecular weight validation. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N-H) stretches. Cross-reference spectral data with structurally similar compounds, such as N-(4-hydroxyphenyl)cyclopropanecarboxamide .

Advanced Research Questions

Q. How can 3D-QSAR models guide the design of this compound derivatives with enhanced bioactivity?

- Methodology : Construct 3D-QSAR models using molecular descriptors (e.g., steric, electrostatic fields) from analogs like N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides. Validate models with in vitro antifungal assays to correlate structural features with activity. Adjust substituents on the phenyl or cyclopropane rings to optimize binding to target enzymes .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Methodology : Discrepancies may arise from assay conditions (e.g., pH, solvent) or cellular uptake variations. Conduct dose-response curves in standardized assays (e.g., MIC for antifungals) and compare with in silico ADMET predictions. For example, some cyclopropanecarboxamides show variable efficacy against Candida species due to membrane permeability differences .

Q. How can molecular dynamics (MD) simulations predict the stability of this compound in biological systems?

- Methodology : Run MD simulations using software like GROMACS to assess interactions with lipid bilayers or protein targets. Parameters include binding free energy (MM-PBSA) and hydrogen-bond persistence. Studies on necroptosis inhibitors (e.g., TAK-632 analogs) highlight the importance of cyclopropane ring rigidity in target engagement .

Q. What toxicological evaluations are required for preclinical development?

- Methodology : Perform 90-day subchronic toxicity studies in rodents, monitoring hematological, hepatic, and renal parameters. Compare results with structurally related compounds, such as N-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]cyclopropanecarboxamide, which showed no significant toxicity at therapeutic doses .

Q. How does the iodine substituent influence pharmacological activity compared to halogenated analogs?

- Methodology : Synthesize analogs with Cl, Br, or F at the phenyl 2-position. Evaluate bioactivity (e.g., IC in kinase inhibition assays) and correlate with halogen electronegativity and van der Waals radii. Iodine’s larger size may enhance target binding but reduce metabolic stability .

Specialized Methodological Considerations

- Contradiction Analysis : When bioassay results conflict (e.g., in vitro vs. in vivo efficacy), use orthogonal assays (e.g., SPR for binding affinity, transcriptomics for pathway activation) to identify off-target effects .

- Crystallography Challenges : If poor crystal quality impedes SCXRD, employ microED or optimize crystallization solvents (e.g., DMSO/water mixtures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.